1,1-Ethanediol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

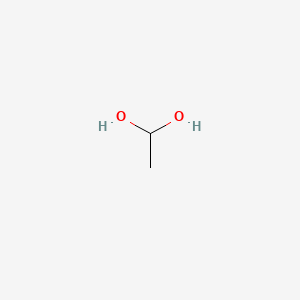

1,1-Ethanediol, also known as this compound, is a useful research compound. Its molecular formula is C2H6O2 and its molecular weight is 62.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Q. Basic: What are the recommended methods for synthesizing and characterizing 1,1-Ethanediol diacetate in laboratory settings?

Synthesis typically involves acetylation of this compound using acetic anhydride in the presence of an acid catalyst (e.g., sulfuric acid). Purification is achieved via fractional distillation due to its boiling point of 167°C . Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, infrared spectroscopy (IR) for functional group analysis, and gas chromatography-mass spectrometry (GC-MS) for purity assessment. Ensure raw spectral data are included in appendices, with processed data (e.g., integration values, peak assignments) in the main text to align with analytical rigor .

Q. Basic: How should researchers handle and store this compound diacetate to ensure safety and stability?

As a flammable liquid (Category 4), it requires storage in a cool, well-ventilated area away from oxidizers and strong acids. Personal protective equipment (PPE), including nitrile gloves, chemical-resistant lab coats, and safety goggles, is mandatory. Spills should be contained using inert absorbents and disposed of per local regulations . Stability tests under varying temperatures and humidity levels are recommended to assess decomposition risks .

Q. Advanced: Why has this compound not been detected in interstellar environments despite its thermodynamic stability?

Although this compound is the most stable C₂H₆O₂ isomer (6.1 kcal/mol more stable than ethylene glycol), its rotational spectrum remains uncharacterized experimentally or theoretically, hindering astronomical identification. Researchers should prioritize quantum chemical calculations (e.g., DFT or CCSD(T)) to predict rotational constants and dipole moments, followed by laboratory spectroscopy to generate detectable signatures . Collaborative efforts with radio observatories could then target these spectral lines in molecular clouds.

Q. Advanced: How can vapor-liquid equilibrium (VLE) data for this compound mixtures be experimentally determined to improve thermodynamic models?

Use a computer-operated static apparatus for isothermal VLE measurements and an isothermal flow calorimeter for excess enthalpy (hᴇ) data, as demonstrated for 1,2-ethanediol systems . Data should be incorporated into group contribution methods like Modified UNIFAC (Dortmund) to refine interaction parameters. Statistical error analysis (e.g., root-mean-square deviations) must validate model accuracy .

Q. Basic: What analytical techniques are optimal for quantifying this compound diacetate in complex mixtures?

High-performance liquid chromatography (HPLC) with UV detection is ideal for quantification due to its high resolution and sensitivity. Calibration curves using certified reference standards (e.g., N-11939-500MG ) ensure precision. For trace analysis, GC-MS with selective ion monitoring (SIM) minimizes matrix interference. Report uncertainties in retention times and mass fragmentation patterns to enhance reproducibility .

Q. Advanced: How can computational chemistry approaches predict the reactivity and interaction mechanisms of this compound in biological systems?

Molecular docking simulations (e.g., AutoDock Vina) can model interactions between this compound derivatives and protein targets, as shown for SARS-CoV-2 spike glycoprotein studies . Quantum mechanics/molecular mechanics (QM/MM) methods further elucidate reaction pathways, such as ester hydrolysis. Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) to resolve computational-experimental discrepancies .

Q. Basic: What are the critical considerations when designing toxicity studies for this compound derivatives?

Follow OECD guidelines for acute toxicity testing, including dose-response assays in model organisms (e.g., rodents). Classify hazards per GHS criteria: this compound diacetate is STOT SE 3 (H335, H319, H315), requiring in vitro assays (e.g., Ames test for mutagenicity) and in vivo studies on respiratory and dermal exposure . Control groups must account for solvent effects (e.g., methanol in stock solutions ).

Q. Advanced: How to resolve contradictions between predicted and experimental thermodynamic properties of this compound?

Discrepancies in isomerization enthalpies or phase behavior may arise from approximations in computational methods (e.g., neglecting anharmonic vibrations). Address this by combining high-level ab initio calculations (e.g., CCSD(T)/CBS) with experimental calorimetry. Statistical thermodynamics can bridge gaps between quantum predictions and macroscopic measurements, ensuring error margins are transparently reported .

Q. Methodological Notes

- Data Presentation : Include processed data (e.g., normalized spectra, regression analyses) in the main text, with raw datasets in appendices .

- Uncertainty Analysis : Quantify instrumental errors (e.g., ±0.1°C in boiling points) and statistical uncertainties (e.g., 95% confidence intervals) .

- Literature Review : Prioritize peer-reviewed journals over technical reports to avoid bias .

属性

CAS 编号 |

4433-56-1 |

|---|---|

分子式 |

C2H6O2 |

分子量 |

62.07 g/mol |

IUPAC 名称 |

ethane-1,1-diol |

InChI |

InChI=1S/C2H6O2/c1-2(3)4/h2-4H,1H3 |

InChI 键 |

AZHSSKPUVBVXLK-UHFFFAOYSA-N |

SMILES |

CC(O)O |

规范 SMILES |

CC(O)O |

Key on ui other cas no. |

4433-56-1 |

同义词 |

1,1-ethanediol acetaldehyde hydrate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。